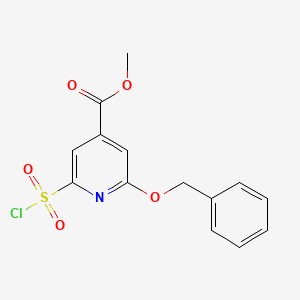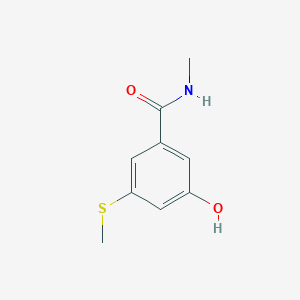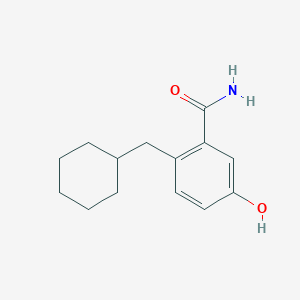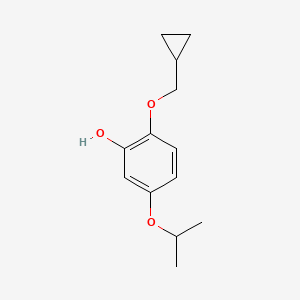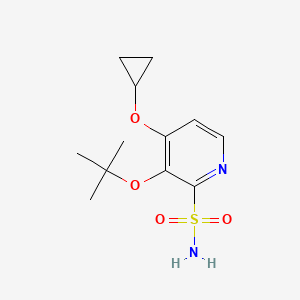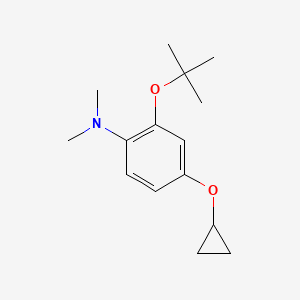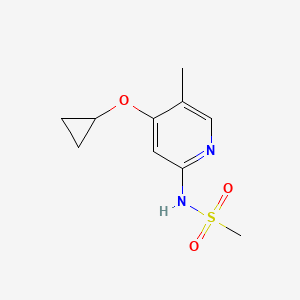![molecular formula C9H11F3N2 B14838632 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, making the compound valuable for research in drug development and other fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride
- N-benzyl-N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride
- 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
Uniqueness
2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine stands out due to its specific trifluoromethyl substitution on the pyridine ring, which imparts unique chemical properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability, reactivity, and biological activity .
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
2-[4-methyl-6-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2/c1-6-4-7(2-3-13)14-8(5-6)9(10,11)12/h4-5H,2-3,13H2,1H3 |
Clé InChI |
PYIUUPGSDGCLBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(F)(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



